molecular formula C10H14ClN3O B13880414 N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide

N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide

Cat. No.: B13880414
M. Wt: 227.69 g/mol
InChI Key: USDXZAIJUPCSSP-UHFFFAOYSA-N
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Description

N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a dimethylamino group attached to an acetamide moiety

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide

InChI

InChI=1S/C10H14ClN3O/c1-14(2)6-10(15)13-9-5-7(12)3-4-8(9)11/h3-5H,6,12H2,1-2H3,(H,13,15)

InChI Key

USDXZAIJUPCSSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=C(C=CC(=C1)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-chlorobenzene and 2-(dimethylamino)acetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-amino-2-chlorobenzene is reacted with 2-(dimethylamino)acetyl chloride in an appropriate solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The amino and dimethylamino groups may facilitate binding to enzymes or receptors, modulating their activity. The chloro-substituted phenyl ring may enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-(dimethylamino)acetamide: Lacks the amino group.

    N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide: Has a methyl group instead of a chloro group.

    N-(5-amino-2-chlorophenyl)-2-(ethylamino)acetamide: Contains an ethylamino group instead of a dimethylamino group.

Uniqueness

N-(5-amino-2-chlorophenyl)-2-(dimethylamino)acetamide is unique due to the presence of both an amino group and a chloro-substituted phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

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